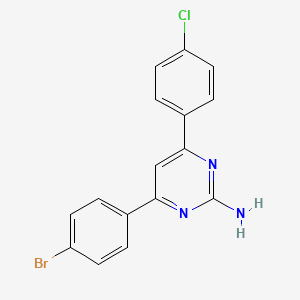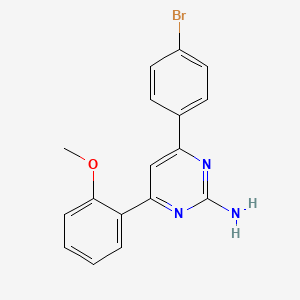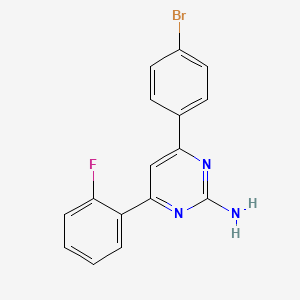
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 4E6MP, is a pyrimidine derivative that has been studied for its potential therapeutic applications. It is an aromatic amine, and its chemical structure is composed of an ethoxy-substituted phenyl ring connected to a methoxy-substituted phenyl ring, which is in turn connected to a pyrimidine ring. The compound is a member of a class of molecules known as pyrimidines, which are widely used in pharmaceuticals and other applications.
科学研究应用
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been evaluated for its anti-tumor and anti-inflammatory activities, as well as its ability to inhibit the growth of certain bacteria. In addition, it has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用机制
The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of certain molecules, such as DNA and RNA. In addition, it has been suggested that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has the potential to reduce inflammation and oxidative stress in mice.
实验室实验的优点和局限性
The advantages of using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost, its ease of synthesis, and its availability. However, there are some limitations to consider when using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. These include its potential toxicity, its lack of selectivity, and its limited solubility in water.
未来方向
For research include further evaluation of its anti-tumor and anti-inflammatory activities, as well as its potential role in the treatment of neurodegenerative diseases. In addition, further studies are needed to better understand its mechanism of action and to identify potential drug targets. Other potential future directions include the development of new synthesis methods to improve the yield and purity of the compound, as well as the exploration of its potential applications in other fields, such as agriculture and food science.
合成方法
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-ethoxybenzaldehyde and 3-methoxyphenylhydrazine to form the Schiff base 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)hydrazine. This intermediate is then treated with ethyl chloroformate to form the 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJAWFLFDCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














